molecular formula C21H20FN3O B2517391 (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone CAS No. 380463-05-8

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

Cat. No.: B2517391
CAS No.: 380463-05-8
M. Wt: 349.409
InChI Key: GOQJOWTYGSFMRK-UHFFFAOYSA-N
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Description

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, selectivity, and potential therapeutic applications.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for advanced applications in electronics, coatings, and other fields.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and fluorophenyl-substituted molecules. Examples include:

  • (4-fluorophenyl)(piperidin-4-yl)methanone
  • (3-chloro-4-fluorophenyl)(piperidin-1-yl)methanone

Uniqueness

What sets (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone apart is its specific combination of functional groups and the resulting properties. The presence of both the fluorophenyl and piperidinyl groups, along with the pyrazole ring, provides a unique set of chemical and biological activities that can be leveraged in various applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c22-17-11-9-16(10-12-17)20-19(21(26)24-13-5-2-6-14-24)15-25(23-20)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQJOWTYGSFMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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